molecular formula C17H16ClN7S B14927989 N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-[(3-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine

N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-[(3-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine

Cat. No.: B14927989
M. Wt: 385.9 g/mol
InChI Key: FAUBBYUOFORKLR-UHFFFAOYSA-N
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Description

N-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-{5-[(3-METHYL-1H-PYRAZOL-1-YL)METHYL]-1,3,4-THIADIAZOL-2-YL}AMINE: is a complex organic compound that features a combination of pyrazole and thiadiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-{5-[(3-METHYL-1H-PYRAZOL-1-YL)METHYL]-1,3,4-THIADIAZOL-2-YL}AMINE typically involves multi-step organic reactions. The key steps include:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the 2-Chlorobenzyl Group: This step involves the alkylation of the pyrazole ring with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Synthesis of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with a suitable aldehyde or ketone.

    Coupling of the Pyrazole and Thiadiazole Rings: The final step involves the coupling of the pyrazole and thiadiazole rings through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-{5-[(3-METHYL-1H-PYRAZOL-1-YL)METHYL]-1,3,4-THIADIAZOL-2-YL}AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) or potassium carbonate in acetone.

Major Products

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted derivatives with various nucleophiles.

Scientific Research Applications

N-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-{5-[(3-METHYL-1H-PYRAZOL-1-YL)METHYL]-1,3,4-THIADIAZOL-2-YL}AMINE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features that may interact with biological targets.

    Materials Science: It can be used in the development of new materials with specific electronic or optical properties.

    Biological Research: The compound can be used as a probe to study various biochemical pathways and mechanisms.

    Industrial Applications: It may be used in the synthesis of other complex organic molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-{5-[(3-METHYL-1H-PYRAZOL-1-YL)METHYL]-1,3,4-THIADIAZOL-2-YL}AMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and thereby modulating various biochemical pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(2-Chlorobenzyl)-1H-benzimidazol-2-yl]benzamide
  • N-[1-(2-Chlorobenzyl)-1H-pyrazol-3-yl]benzamide
  • N-[1-(2-Chlorobenzyl)-1H-pyrazol-3-yl]-N-{5-[(1H-pyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-yl}amine

Uniqueness

N-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-{5-[(3-METHYL-1H-PYRAZOL-1-YL)METHYL]-1,3,4-THIADIAZOL-2-YL}AMINE is unique due to the presence of both pyrazole and thiadiazole rings, which confer distinct chemical and biological properties. The combination of these rings in a single molecule allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C17H16ClN7S

Molecular Weight

385.9 g/mol

IUPAC Name

N-[1-[(2-chlorophenyl)methyl]pyrazol-3-yl]-5-[(3-methylpyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C17H16ClN7S/c1-12-6-8-25(22-12)11-16-20-21-17(26-16)19-15-7-9-24(23-15)10-13-4-2-3-5-14(13)18/h2-9H,10-11H2,1H3,(H,19,21,23)

InChI Key

FAUBBYUOFORKLR-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1)CC2=NN=C(S2)NC3=NN(C=C3)CC4=CC=CC=C4Cl

Origin of Product

United States

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